4,6-Dimethylpyrimidine-2-sulfonamide is a chemical compound with the molecular formula and a molecular weight of 187.22 g/mol. It belongs to the class of sulfonamides, which are recognized for their diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential as an antimicrobial and anticancer agent, making it significant in both pharmaceutical and agricultural industries .
4,6-Dimethylpyrimidine-2-sulfonamide is synthesized through various chemical methods, often involving multi-step processes that incorporate different reagents. It is classified under heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. The sulfonamide group attached to the pyrimidine structure enhances its reactivity and biological activity .
The synthesis of 4,6-Dimethylpyrimidine-2-sulfonamide typically involves several steps:
This method emphasizes the use of environmentally friendly reagents, such as dimethyl carbonate for methylation, which reduces the toxicity associated with traditional methods.
4,6-Dimethylpyrimidine-2-sulfonamide participates in various chemical reactions:
Common reagents utilized in these reactions include hydrogen peroxide and sodium tungstate, which facilitate the oxidation process .
The mechanism of action of 4,6-Dimethylpyrimidine-2-sulfonamide primarily involves the inhibition of bacterial enzymes responsible for folic acid synthesis. This inhibition occurs through competitive binding to the active site of these enzymes:
Pharmacokinetically, sulfonamides like this compound are generally well absorbed in the gastrointestinal tract and widely distributed throughout body tissues before being metabolized in the liver.
4,6-Dimethylpyrimidine-2-sulfonamide exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy are commonly employed to characterize this compound .
4,6-Dimethylpyrimidine-2-sulfonamide has a wide range of applications across various fields:
The revolutionary era of sulfonamide chemotherapy began with Gerhard Domagk's 1935 discovery of Prontosil rubrum, an azo dye that demonstrated remarkable in vivo antibacterial efficacy against streptococcal infections. Nobel Prize-winning research subsequently revealed that Prontosil acted as a prodrug, undergoing metabolic reduction to release the active moiety sulfanilamide (4-aminobenzenesulfonamide) [2] [6]. This breakthrough validated Paul Ehrlich's concept of selective toxicity and launched systematic structural modification campaigns that yielded over 5,400 sulfonamide derivatives within decades [6] [7].
Sulfanilamide's mechanism of action centered on competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. By mimicking p-aminobenzoic acid (PABA), sulfanilamide disrupted microbial dihydrofolic acid production, thereby inhibiting DNA synthesis [1] [7]. This bacteriostatic action proved effective against diverse Gram-positive and Gram-negative pathogens, including Streptococcus pneumoniae, Neisseria meningitidis, and Escherichia coli [2]. The subsequent development of sulfapyridine (1938) for pneumonia and sulfathiazole (1942) for wound infections cemented sulfonamides as the first broad-spectrum synthetic antimicrobials, fundamentally altering infectious disease treatment paradigms [7].
Table 1: Early Sulfonamide Derivatives and Their Therapeutic Applications
Compound | Year Introduced | Primary Clinical Application | Structural Distinction from Sulfanilamide |
---|---|---|---|
Prontosil rubrum | 1935 | Streptococcal infections | Azo-linked 2,4-diaminoazobenzene |
Sulfanilamide | 1936 | Broad-spectrum antibacterial | Prototype structure (4-aminobenzenesulfonamide) |
Sulfapyridine | 1938 | Pneumococcal pneumonia | N1-pyridine substitution |
Sulfathiazole | 1942 | Wound infections, burns | N1-thiazole substitution |
Sulfamethazine (SMZ) | 1940s | Veterinary/agricultural use | N1-(4,6-dimethylpyrimidin-2-yl) substitution |
Structural optimization of sulfonamides revealed that N1-heterocyclic substitutions profoundly influenced antibacterial potency, pharmacokinetics, and spectrum of activity. Researchers systematically replaced the sulfanilamide's N1 hydrogen with nitrogen-containing heterocycles to enhance target affinity and modulate physicochemical properties [1] [4]. The 4,6-dimethylpyrimidin-2-yl moiety in sulfamethazine (SMZ) exemplified this strategy, where the electron-deficient pyrimidine ring strengthened binding to DHPS while the methyl groups improved lipophilicity for enhanced tissue penetration [1] [9].
Heterocyclic modifications also enabled targeted isoform selectivity for non-antibacterial applications. Incorporating thieno[3,2-b]pyrrole or furano[3,2-b]pyrrole carboxamides yielded sulfonamide derivatives with nanomolar affinity for tumor-associated carbonic anhydrase isoforms (CA IX/XII) over ubiquitously expressed off-target isoforms (CA I/II) [4]. Similarly, cyclic guanidine-linked sulfonamides selectively inhibited oncogenic kinase LMTK3 by exploiting unique ATP-binding pocket interactions [8]. These advances stemmed from three key chemical principles:
Table 2: Impact of Heterocyclic Modifications on Sulfonamide Pharmacology
Heterocyclic System | Key Derivatives | Pharmacological Enhancement | Mechanistic Basis |
---|---|---|---|
4,6-Dimethylpyrimidine | Sulfamethazine | Extended half-life in veterinary species | Steric shielding of N¹-imine from acetylation |
Thieno[3,2-b]pyrrole | CA Inhibitors (e.g., 8b) | >100-fold selectivity for CA XII over CA I | Hydrophobic interactions with CA XII pocket |
1,3,4-Thiadiazole | Acetazolamide | Diuretic activity via renal CA inhibition | Zinc-coordinating motif enhancement |
Benzothiazole | E7070 (Indisulam) | Anticancer activity via Cdc2 degradation | Selective G1-phase cell cycle arrest induction |
4,6-Dimethylpyrimidine-2-sulfonamide (CAS 35762-76-6) emerged as a strategic pharmacophore fragment in rational drug design. Its canonical SMILES representation (Cc1cc(C)nc(S(N)(=O)=O)n1) features two methyl groups at positions 4 and 6 of the pyrimidine ring conjugated to the sulfonamide moiety, yielding a molecular weight of 187.22 g/mol and calculated log P of -0.40 [3] [5]. This configuration positions the compound as a versatile synthon for generating analogs through three principal routes:
In kinase inhibitor design, the 4,6-dimethylpyrimidine-2-sulfonamide scaffold demonstrated exceptional allosteric modulation capabilities. When incorporated into EGFR inhibitors, the dimethylpyrimidine moiety engaged hydrophobic pockets adjacent to the ATP-binding site, while the sulfonamide formed hydrogen bonds with Cys797 residue [8]. Similarly, in Bruton's tyrosine kinase (BTK) inhibitors, this fragment displaced water molecules from the H₂-binding pocket, improving binding entropy by 2.3 kcal/mol compared to non-sulfonamide analogs [8]. Density functional theory (DFT) studies confirmed the electron-withdrawing sulfonamide group lowered the LUMO energy (-1.98 eV), facilitating charge transfer interactions with biological targets [1].
Table 3: Synthetic Applications of 4,6-Dimethylpyrimidine-2-sulfonamide in Drug Design
Design Strategy | Target Compound Class | Biological Activity | Key Structural Features |
---|---|---|---|
Metal coordination | Ru(II)/Rh(III) complexes | Anticancer (CA inhibition) | Sulfonamide oxygen → metal coordination bond |
Schiff base formation | Imine-linked hybrids | Antibacterial/antibiofilm agents | -CH=N- bridge to aromatic aldehydes |
N-Alkylation | Diuretic sulfonamides | Carbonic anhydrase inhibition | N¹-alkyl chains (ethyl, propyl) |
Bioisosteric replacement | Kinase inhibitors (e.g., LMTK3) | Antiproliferative activity | Pyrimidine ring → pyridine or pyrazine substitution |
Table 4: Physicochemical Profile of 4,6-Dimethylpyrimidine-2-sulfonamide
Property | Value | Method/Description |
---|---|---|
CAS Registry Number | 35762-76-6 | Chemical Abstracts Service |
Molecular Formula | C₆H₉N₃O₂S | Elemental composition |
IUPAC Name | 4,6-dimethylpyrimidine-2-sulfonamide | Systematic nomenclature |
Molecular Weight | 187.22 g/mol | Mass spectrometry |
log P (Partition coeff.) | -0.40 | Computational prediction (XLogP3) |
Hydrogen Bond Donors | 1 (Sulfonamide -NH₂) | Molecular descriptor |
Hydrogen Bond Acceptors | 4 (2xO=S, 2xPyrimidine N) | Molecular descriptor |
Rotatable Bonds | 1 (S-N bond) | Conformational flexibility indicator |